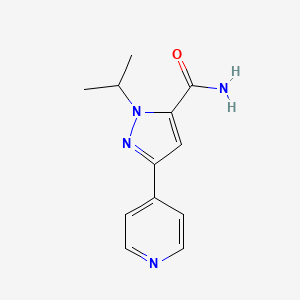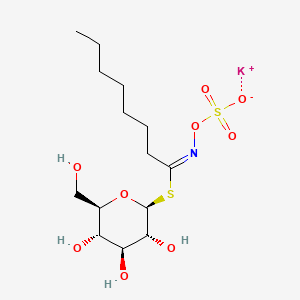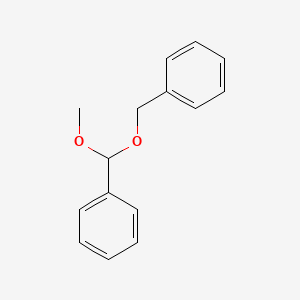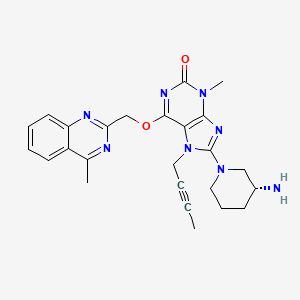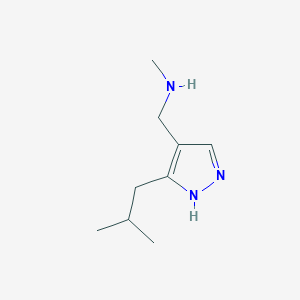
1-(3-isobutyl-1H-pyrazol-4-yl)-N-methylmethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Isobutyl-1H-pyrazol-4-yl)-N-methylmethanamine is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of an isobutyl group at the 3-position of the pyrazole ring and a methylmethanamine group at the N-position
准备方法
The synthesis of 1-(3-isobutyl-1H-pyrazol-4-yl)-N-methylmethanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, resulting in the formation of the pyrazole core.
Introduction of the isobutyl group: The isobutyl group can be introduced via alkylation reactions using isobutyl halides in the presence of a base.
Attachment of the N-methylmethanamine group: This step involves the reaction of the pyrazole derivative with N-methylmethanamine under suitable conditions to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
化学反应分析
1-(3-Isobutyl-1H-pyrazol-4-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring or the isobutyl group are replaced with other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of derivatives with potentially different properties and applications.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways or conditions.
Industry: Its chemical stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals and materials.
作用机制
The mechanism by which 1-(3-isobutyl-1H-pyrazol-4-yl)-N-methylmethanamine exerts its effects is largely dependent on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved can vary, but often include signal transduction mechanisms that lead to changes in cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways affected by this compound.
相似化合物的比较
1-(3-Isobutyl-1H-pyrazol-4-yl)-N-methylmethanamine can be compared with other pyrazole derivatives, such as:
3-Isobutyl-1H-pyrazole: Lacks the N-methylmethanamine group, which may result in different reactivity and applications.
1-(3-Isobutyl-1H-pyrazol-4-yl)-N-ethylmethanamine: Similar structure but with an ethyl group instead of a methyl group, potentially affecting its chemical and biological properties.
4-Isobutyl-1H-pyrazole: The isobutyl group is positioned differently, which can influence the compound’s reactivity and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C9H17N3 |
|---|---|
分子量 |
167.25 g/mol |
IUPAC 名称 |
N-methyl-1-[5-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine |
InChI |
InChI=1S/C9H17N3/c1-7(2)4-9-8(5-10-3)6-11-12-9/h6-7,10H,4-5H2,1-3H3,(H,11,12) |
InChI 键 |
YFLMXDFHIHLUHZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=C(C=NN1)CNC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-amine](/img/structure/B13426016.png)


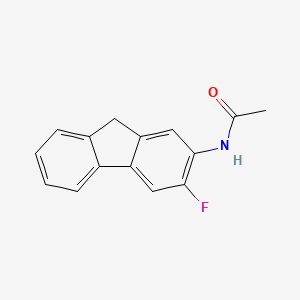
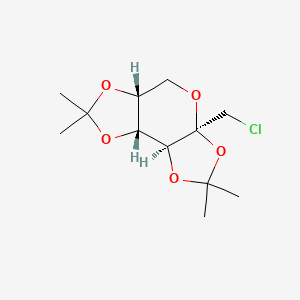
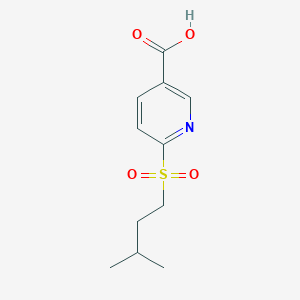
![5,5'-((4,4'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene)](/img/structure/B13426037.png)

![(Z)-N'-hydroxy-2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)acetimidamide](/img/structure/B13426060.png)
